Cas no 2229572-69-2 (tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate)

Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring a 4-amino-1,2-oxazole moiety and a methoxyphenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, making it suitable for multi-step synthetic applications. The presence of both amino and methoxy functional groups offers opportunities for further functionalization, enabling the development of targeted compounds. Its well-defined structure and reactivity profile make it a valuable tool for drug discovery and heterocyclic chemistry studies.
tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate structure
2229572-69-2 structure
商品名:tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate
CAS番号:2229572-69-2
MF:C15H19N3O4
メガワット:305.329063653946
CID:6593353
PubChem ID:165697673

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate
    • EN300-1889478
    • 2229572-69-2
    • tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
    • インチ: 1S/C15H19N3O4/c1-15(2,3)21-14(19)18-12-6-5-9(20-4)7-10(12)13-11(16)8-17-22-13/h5-8H,16H2,1-4H3,(H,18,19)
    • InChIKey: ASWQFUHJRPIBGO-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1C1=C(C=NO1)N)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 305.13755610g/mol
  • どういたいしつりょう: 305.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 99.6Ų

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1889478-0.1g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
0.1g
$1357.0 2023-09-18
Enamine
EN300-1889478-10.0g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
10g
$6635.0 2023-06-01
Enamine
EN300-1889478-1g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
1g
$1543.0 2023-09-18
Enamine
EN300-1889478-10g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
10g
$6635.0 2023-09-18
Enamine
EN300-1889478-0.05g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
0.05g
$1296.0 2023-09-18
Enamine
EN300-1889478-0.5g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
0.5g
$1482.0 2023-09-18
Enamine
EN300-1889478-1.0g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
1g
$1543.0 2023-06-01
Enamine
EN300-1889478-0.25g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
0.25g
$1420.0 2023-09-18
Enamine
EN300-1889478-2.5g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
2.5g
$3025.0 2023-09-18
Enamine
EN300-1889478-5.0g
tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate
2229572-69-2
5g
$4475.0 2023-06-01

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate 関連文献

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2229572-69-2 and Product Name: Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate

The compound with the CAS number 2229572-69-2 and the product name Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural features. The detailed structure of this compound, featuring a tert-butyl carbamate moiety linked to a 4-amino-1,2-oxazol-5-yl group and a 4-methoxyphenyl ring, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit therapeutic properties. The 1,2-oxazole scaffold is particularly noteworthy in this context, as it is found in numerous bioactive molecules and has demonstrated efficacy in various pharmacological applications. The presence of the 4-amino group on the oxazole ring further enhances the compound's potential for interactions with biological systems. This structural motif is often exploited in medicinal chemistry due to its ability to engage with enzymes and receptors in a manner that can modulate biological pathways.

The tert-butyl carbamate functional group in the compound's structure contributes to its stability and solubility characteristics, which are critical factors in pharmaceutical development. This moiety is frequently used in drug design to protect functional groups during synthesis and to improve pharmacokinetic properties. The combination of these features makes Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate a structurally intriguing molecule worthy of further exploration.

Recent research has highlighted the importance of oxazole derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of atoms in the 4-amino-1,2-oxazol-5-yl moiety allows for diverse interactions with biological targets, which can be fine-tuned through structural modifications. This flexibility makes oxazole-based compounds valuable tools for developing new drugs.

The 4-methoxyphenyl ring in the compound's structure adds another layer of complexity and potential functionality. Methoxy-substituted phenols are well-known for their biological activity and are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. The presence of this group alongside the oxazole and carbamate functionalities suggests that this compound may exhibit unique pharmacological properties that could be exploited for therapeutic purposes.

In the context of drug discovery, the synthesis and characterization of novel compounds like Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate are essential steps toward identifying new lead candidates. The structural complexity of this molecule provides opportunities for exploring various synthetic pathways and optimizing its properties for pharmaceutical use. Advances in computational chemistry and high-throughput screening techniques have accelerated the process of identifying promising candidates from large libraries of compounds.

One of the key aspects of evaluating such compounds is their interaction with biological targets. The tert-butyl carbamate group can influence how the molecule binds to proteins or enzymes, potentially affecting its efficacy and selectivity. Similarly, the electronic properties of the 4-methoxyphenyl ring can modulate interactions with biological systems. Understanding these interactions requires a combination of experimental techniques and computational methods.

Recent studies have demonstrated that compounds containing oxazole moieties can exhibit significant therapeutic effects by modulating key biological pathways. For instance, some oxazole derivatives have been shown to inhibit enzymes involved in inflammation or cancer progression. The specific arrangement of atoms in Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate may confer similar properties, making it a valuable candidate for further investigation.

The development of new pharmaceuticals is a complex process that involves multiple stages, from initial discovery to clinical trials. Each stage requires careful consideration of structural features, biological activity, pharmacokinetics, and safety profiles. Compounds like Tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate represent an important step in this process, as they provide new starting points for drug development.

In conclusion, the compound with CAS number 2229572-69-2 and the product name Tert-butyl N-2-(4-amino-1,2-oxtazol 5 -y l) - 4 - meth oxyphen y lcarb am ate is a structurally interesting molecule with potential therapeutic applications. Its unique combination of functional groups makes it a promising candidate for further research in pharmaceutical chemistry. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing new treatments for various diseases.

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